Cas no 1270795-86-2 (4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine)

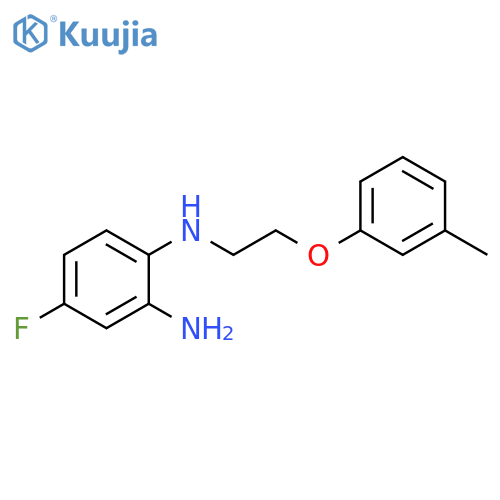

1270795-86-2 structure

商品名:4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine

- 1,2-Benzenediamine, 4-fluoro-N1-[2-(3-methylphenoxy)ethyl]-

- 4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine

-

- インチ: 1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3

- InChIKey: JJAOUFCEAZWPNY-UHFFFAOYSA-N

- ほほえんだ: C1(NCCOC2=CC=CC(C)=C2)=CC=C(F)C=C1N

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 442.8±45.0 °C at 760 mmHg

- フラッシュポイント: 221.6±28.7 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-130248-1.0g |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-130248-10.0g |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95% | 10.0g |

$3376.0 | 2023-02-15 | |

| TRC | F593098-10mg |

4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063542-1g |

4-Fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95% | 1g |

¥3913.0 | 2023-04-03 | |

| Enamine | EN300-130248-0.05g |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95% | 0.05g |

$182.0 | 2023-02-15 | |

| Enamine | EN300-130248-0.25g |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95% | 0.25g |

$389.0 | 2023-02-15 | |

| Enamine | EN300-130248-0.5g |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95% | 0.5g |

$612.0 | 2023-02-15 | |

| Chemenu | CM406702-250mg |

4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| Enamine | EN300-130248-1000mg |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95.0% | 1000mg |

$785.0 | 2023-09-30 | |

| Enamine | EN300-130248-250mg |

4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine |

1270795-86-2 | 95.0% | 250mg |

$389.0 | 2023-09-30 |

4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1270795-86-2 (4-fluoro-1-N-2-(3-methylphenoxy)ethylbenzene-1,2-diamine) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬